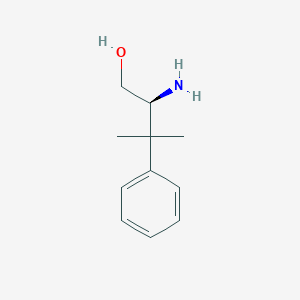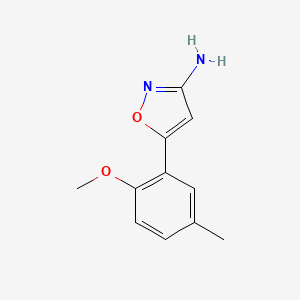![molecular formula C13H25ClN2O B13607254 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1,8-Diazaspiro[45]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride is a chemical compound known for its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is synthesized by reacting a suitable diamine with a ketone under acidic conditions to form the spirocyclic intermediate.
Introduction of the Dimethylpropan-1-one Group: The intermediate is then reacted with 2,2-dimethylpropan-1-one under basic conditions to introduce the desired functional group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; conditions depend on the specific nucleophile and desired product.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride has several scientific research applications:
作用機序
The mechanism of action of 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride involves inhibition of specific kinases:
類似化合物との比較
2,8-Diazaspiro[4.5]decan-1-one Derivatives: These compounds share the spirocyclic core and exhibit similar kinase inhibitory properties
TYK2 Inhibitors: Compounds like selective TYK2 inhibitors also target similar pathways and have comparable anti-inflammatory effects.
Uniqueness: 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride is unique due to its specific spirocyclic structure, which provides enhanced stability and selectivity for its kinase targets. This structural feature distinguishes it from other kinase inhibitors and contributes to its potential as a therapeutic agent .
特性
分子式 |
C13H25ClN2O |
|---|---|
分子量 |
260.80 g/mol |
IUPAC名 |
1-(1,8-diazaspiro[4.5]decan-1-yl)-2,2-dimethylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C13H24N2O.ClH/c1-12(2,3)11(16)15-10-4-5-13(15)6-8-14-9-7-13;/h14H,4-10H2,1-3H3;1H |
InChIキー |
IIXRTFDMNYKGAE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)N1CCCC12CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


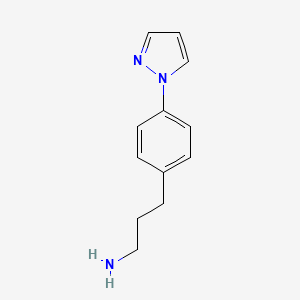

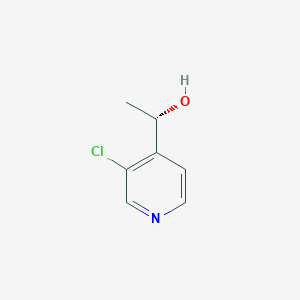
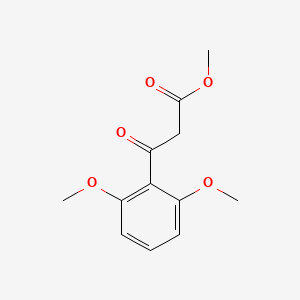
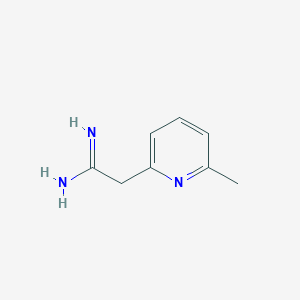
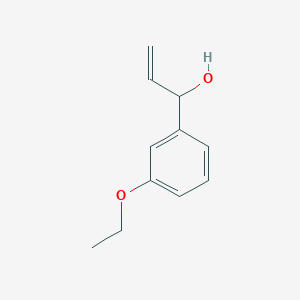
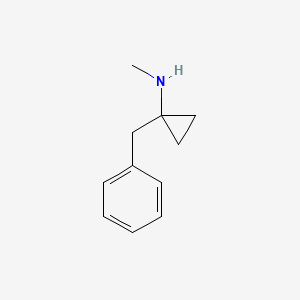
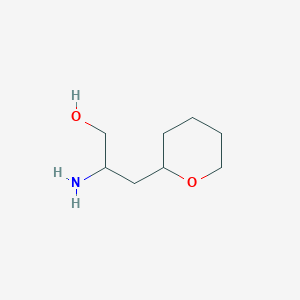
![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)
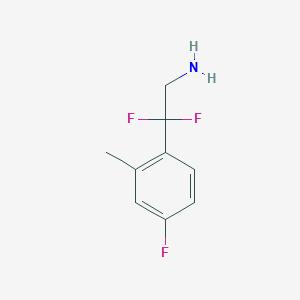
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)

